molecular formula C8H9ClN2 B15279107 4-(Azetidin-3-yl)-2-chloropyridine

4-(Azetidin-3-yl)-2-chloropyridine

Cat. No.: B15279107
M. Wt: 168.62 g/mol
InChI Key: ZXOVDRXFRWUMRO-UHFFFAOYSA-N
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Description

Significance of Azetidine (B1206935) and Pyridine (B92270) Moieties in Contemporary Organic Chemistry

Azetidines, four-membered nitrogen-containing heterocycles, are increasingly recognized for their role in medicinal chemistry and organic synthesis. fiveable.mersc.org Their strained ring system imparts unique conformational constraints and reactivity, making them attractive scaffolds for drug discovery. rsc.orgrsc.org The introduction of an azetidine moiety can improve critical pharmacokinetic properties of drug candidates, such as solubility and metabolic stability. researchgate.net Numerous compounds containing the azetidine ring have shown a wide array of pharmacological activities, including anticancer, antibacterial, and antiviral properties. nih.govlifechemicals.com

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a ubiquitous structural motif in a vast number of pharmaceuticals and biologically active compounds. rsc.orgrsc.orgnih.gov Its presence can significantly influence a molecule's binding affinity to biological targets, often through hydrogen bonding interactions involving the nitrogen atom. nih.gov The pyridine scaffold is found in drugs spanning various therapeutic areas, from anticancer agents to treatments for central nervous system disorders. rsc.orgbenthamdirect.com

The combination of these two moieties in a single molecule offers a compelling strategy for exploring new chemical space and developing novel compounds with potentially enhanced biological activities.

Strategic Importance of Halogenated Pyridine Scaffolds in Synthetic Methodologies

Halogenated pyridines are pivotal intermediates in organic synthesis due to the reactivity of the carbon-halogen bond. The presence of a halogen, such as chlorine, on the pyridine ring activates it for a variety of nucleophilic substitution reactions. beilstein-journals.orgwuxiapptec.com This allows for the facile introduction of a wide range of functional groups, providing a modular approach to the synthesis of diverse pyridine derivatives.

The 2-chloro substituent on the pyridine ring is particularly useful, as it can be readily displaced by various nucleophiles, including amines, alcohols, and thiols. This reactivity is a cornerstone of many synthetic strategies aimed at building molecular complexity. beilstein-journals.org Furthermore, halogenated pyridines can participate in a multitude of cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, which are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, respectively. acs.org These reactions are fundamental to modern drug discovery and materials science.

Overview of 4-(Azetidin-3-yl)-2-chloropyridine as a Versatile Synthetic Intermediate

This compound combines the key features of its constituent parts into a highly versatile synthetic building block. The azetidine ring provides a three-dimensional structural element and a potential point for further functionalization, while the 2-chloropyridine (B119429) moiety serves as a reactive handle for introducing a wide array of substituents.

The strategic placement of the azetidine group at the 4-position and the chlorine atom at the 2-position of the pyridine ring allows for a diverse range of chemical transformations. The chlorine atom can be selectively targeted for nucleophilic substitution or cross-coupling reactions, leaving the azetidine ring intact for subsequent manipulations. This orthogonality in reactivity is a highly desirable feature in a synthetic intermediate, enabling the stepwise construction of complex molecules with precise control over their final structure.

Scope and Objectives of Academic Research Pertaining to the Compound

Academic research focused on this compound and related structures is driven by the need for efficient and modular synthetic routes to novel chemical entities. The primary objectives of this research include:

Development of novel synthetic methodologies: Researchers are actively exploring new and improved methods for the synthesis of this compound itself, as well as its subsequent elaboration into more complex structures.

Exploration of its reactivity: A key focus is to fully understand and exploit the reactivity of the 2-chloro substituent and the azetidine ring. This includes investigating a broad range of nucleophilic substitution and cross-coupling reactions.

Synthesis of compound libraries: The versatility of this compound makes it an ideal starting material for the generation of diverse compound libraries for high-throughput screening in drug discovery programs.

Application in the synthesis of biologically active molecules: A major goal is to utilize this intermediate in the total synthesis of natural products and the design of novel drug candidates. The unique combination of the azetidine and pyridine moieties is of particular interest for targeting a variety of biological pathways.

Properties

Molecular Formula

C8H9ClN2

Molecular Weight

168.62 g/mol

IUPAC Name

4-(azetidin-3-yl)-2-chloropyridine

InChI

InChI=1S/C8H9ClN2/c9-8-3-6(1-2-11-8)7-4-10-5-7/h1-3,7,10H,4-5H2

InChI Key

ZXOVDRXFRWUMRO-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)C2=CC(=NC=C2)Cl

Origin of Product

United States

Synthetic Methodologies for 4 Azetidin 3 Yl 2 Chloropyridine

Retrosynthetic Analysis and Identification of Key Precursors

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. slideshare.netadvancechemjournal.com For 4-(azetidin-3-yl)-2-chloropyridine, the primary disconnection points are the C-C bond between the pyridine (B92270) and azetidine (B1206935) rings and the C-N bonds within the azetidine ring itself.

Two main retrosynthetic pathways can be envisioned:

Pathway A: Formation of the C(pyridine)-C(azetidine) bond. This is the most common approach. The bond connecting the azetidine ring at its 3-position to the pyridine ring at its 4-position is disconnected. This leads to two key precursors: a 2-chloropyridine (B119429) derivative with a reactive group at the 4-position and a suitable 3-substituted azetidine derivative. The azetidine is typically protected (e.g., with a Boc group) to prevent side reactions. The pyridine precursor could be a 2,4-dihalopyridine (e.g., 2-chloro-4-iodopyridine (B15674) or 2,4-dichloropyridine) or a 2-chloropyridine-4-boronic acid derivative.

Pathway B: Formation of the azetidine ring on a pre-functionalized pyridine. In this less common strategy, the azetidine ring is constructed onto a pyridine core that already contains the necessary substituents. This would involve disconnecting the C-N bonds of the azetidine ring, leading to a precursor like 2-chloro-4-(1,3-dihalo-2-propyl)pyridine, which would then undergo cyclization with an amine source.

The choice of precursors is critical and depends on the desired synthetic route, with Pathway A generally offering more flexibility and control.

Table 1: Key Precursors Identified Through Retrosynthetic Analysis

Precursor TypeSpecific ExampleCorresponding Synthetic Strategy
Pyridine Electrophile2,4-Dichloropyridine (B17371)Nucleophilic Aromatic Substitution (SNAr)
Pyridine Electrophile2-Chloro-4-iodopyridineMetal-Catalyzed Cross-Coupling
Azetidine NucleophileN-Boc-3-aminoazetidineNucleophilic Aromatic Substitution (SNAr)
Azetidine Boronic Acid DerivativeN-Boc-3-(dihydroxyboryl)azetidineSuzuki-Miyaura Coupling

Classical Synthetic Routes to the Core Structure

Classical synthetic methods have long been established for the construction of heterocyclic systems like pyridine and azetidine.

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for functionalizing electron-deficient aromatic rings, such as pyridines. youtube.comresearchgate.net The presence of the nitrogen atom in the pyridine ring and the electron-withdrawing chloro group at the 2-position makes the 4-position susceptible to nucleophilic attack.

In this strategy, a nucleophilic azetidine derivative, such as N-Boc-3-aminoazetidine, can displace a leaving group (typically a halide) at the 4-position of the pyridine ring. The reaction of an amine with 2-chloropyridine can be challenging, but the presence of an additional activating group or the use of a more reactive halopyridine, like a fluoropyridine, can facilitate the substitution. nih.govresearchgate.net The reaction proceeds through a Meisenheimer complex, a stabilized anionic intermediate, before the leaving group is expelled to restore aromaticity. youtube.comresearchgate.net

While direct substitution on 2,4-dichloropyridine is possible, selectivity can be an issue. However, the chlorine at the 4-position is generally more reactive towards nucleophilic attack than the one at the 2-position.

The synthesis of the azetidine ring is challenging due to its inherent ring strain. rsc.orgrsc.org Common methods involve intramolecular cyclization reactions where a C-N bond is formed. magtech.com.cn This typically requires a precursor containing a 3-carbon chain with a good leaving group at one end and an amine at the other.

For instance, a precursor could be synthesized and then cyclized to form the azetidine ring. A general approach involves the intramolecular nucleophilic substitution of a γ-haloamine. magtech.com.cn Photochemical methods, such as the Norrish-Yang cyclization of α-aminoacetophenones, can also be employed to form 3-hydroxyazetidines, which can then be further functionalized. beilstein-journals.orgresearchgate.net Other advanced methods include Pd(II)-catalyzed C(sp³)–H amination. rsc.org

Advanced and Modern Synthetic Approaches

Modern synthetic chemistry offers powerful tools for creating complex molecules with high efficiency and selectivity.

Transition-metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of C-C bonds that are difficult to achieve through classical methods. beilstein-journals.orgnih.gov These reactions are highly valuable for the functionalization of heteroaromatic compounds like pyridines. mdpi.com Catalysts based on palladium, copper, and iron have been developed for these transformations. beilstein-journals.orgrsc.org

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction between an organoboron compound (like a boronic acid or ester) and an organohalide. mdpi.commdpi.com This reaction is known for its high functional group tolerance and is frequently used in pharmaceutical synthesis. researchgate.net

In the context of synthesizing this compound, a Suzuki-Miyaura coupling can be employed by reacting a protected azetidine-3-boronic acid derivative with a 2-chloro-4-halopyridine (e.g., 2-chloro-4-iodopyridine or 2,4-dichloropyridine). The reactivity of the halide is crucial, with iodides being more reactive than chlorides. Microwave-assisted protocols have been shown to be very efficient for the Suzuki coupling of dichloropyrimidines and can be adapted for dichloropyridines. semanticscholar.org

The catalytic cycle typically involves the oxidative addition of the palladium(0) catalyst to the organohalide, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the final product and regenerate the catalyst. semanticscholar.org

Table 2: Comparison of Suzuki-Miyaura Coupling Conditions

CatalystLigandBaseSolventTemperatureYieldReference
Pd(PPh₃)₄PPh₃K₂CO₃Toluene/Water100 °CGood to Excellent semanticscholar.org
Pd(OAc)₂SPhosK₃PO₄MeCN/H₂ORefluxHigh mdpi.com
PdCl₂(dppf)dppfaq. KOHDioxane80 °CGood mdpi.com

This table illustrates typical conditions that can be adapted for the specific coupling required to form this compound. The choice of catalyst, ligand, base, and solvent system is critical for optimizing the reaction yield and minimizing side products. researchgate.netasianpubs.org

Metal-Catalyzed Cross-Coupling Reactions for Pyridine Functionalization

Buchwald-Hartwig Amination Strategies

The Buchwald-Hartwig amination stands as a cornerstone of modern C-N bond formation, offering a versatile and efficient route to aryl amines from aryl halides. wikipedia.orgnih.gov This palladium-catalyzed cross-coupling reaction is highly applicable to the synthesis of this compound, typically involving the reaction of a 2-chloro-4-halopyridine with an appropriately protected azetidine derivative. wikipedia.org

The reaction mechanism proceeds through a catalytic cycle involving the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amine, deprotonation, and finally, reductive elimination to yield the desired product and regenerate the Pd(0) catalyst. wikipedia.org The choice of phosphine (B1218219) ligand is critical for the success of the Buchwald-Hartwig amination, influencing reaction rates, yields, and substrate scope. wikipedia.orgnih.gov For the coupling of (hetero)aryl chlorides, bulky and electron-rich ligands such as BippyPhos have demonstrated broad applicability. nih.gov

A highly regioselective Buchwald-Hartwig amination at the C-2 position of 2,4-dichloropyridine has been described, providing a facile route to 4-chloro-N-phenylpyridin-2-amines. researchgate.net This selectivity is crucial when considering a synthetic route starting from 2,4-dichloropyridine and an azetidine nucleophile. The reaction of 2,4-dichloropyridine with a range of anilines and heterocyclic amines proceeds with high selectivity at the more reactive C-2 position. researchgate.net This suggests that a similar approach with a protected 3-aminoazetidine could selectively yield the desired this compound precursor.

Table 1: Representative Buchwald-Hartwig Amination Reactions

Aryl Halide Amine Catalyst System Solvent Temperature (°C) Yield (%) Reference
Bromobenzene Various secondary amines TrixiePhos/t-BuOLi Toluene RT-100 High nih.gov
(Hetero)aryl chlorides Primary and secondary amines, NH heterocyles BippyPhos/[Pd(cinnamyl)Cl]2 Toluene 80-120 Good to Excellent nih.gov
Other Palladium- and Copper-Catalyzed Coupling Methods

Beyond the Buchwald-Hartwig amination, other palladium- and copper-catalyzed methods are instrumental in the synthesis of functionalized pyridines and azetidines. The Suzuki-Miyaura cross-coupling reaction, for instance, can be employed to form the C-C bond between a pyridine and an azetidine precursor if one of the coupling partners is a boronic acid or ester. nih.govresearchgate.netresearchgate.net For example, the coupling of a 2-chloropyridine-4-boronic acid derivative with a 3-aminoazetidine derivative could be a viable route. The Suzuki reaction of solid-supported chloropyrimidines with arylboronic acids has been shown to be effective using a Pd₂(dba)₃/P(t-Bu)₃ catalyst system. nih.gov

Copper-catalyzed coupling reactions, often referred to as Ullmann-type reactions, provide a valuable alternative to palladium-based methods for C-N bond formation. These reactions have been successfully used for the N-arylation of various amines with aryl halides. While historically requiring harsh reaction conditions, modern copper-catalyzed systems often employ ligands that facilitate the reaction under milder conditions.

Table 2: Examples of Palladium- and Copper-Catalyzed Coupling Reactions

Coupling Reaction Reactant 1 Reactant 2 Catalyst Solvent Key Features Reference
Suzuki-Miyaura Solid-supported chloropyrimidines Arylboronic acids Pd₂(dba)₃/P(t-Bu)₃ THF Solid-phase synthesis nih.gov
Suzuki-Miyaura 2-chloropyrazine Arylboronic acids Novel Pd(II) ONO pincer complexes H₂O/toluene Low catalyst loading researchgate.net

Stereoselective Synthesis of Azetidine-Containing Precursors

One approach involves the asymmetric synthesis of 1-Boc-3-azetidinones, which can then be converted to the corresponding 3-aminoazetidines. researchgate.net For instance, unsaturated azetinylcarboxylic acids, prepared from 1-Boc-3-azetidinones, can undergo asymmetric hydrogenation to form azetidine-based amino acids with high enantioselectivity. researchgate.net

Another strategy is the synthesis of chiral azetidin-3-ones through gold-catalyzed intermolecular oxidation of alkynes. researchgate.net This method allows for the flexible and efficient synthesis of chiral azetidin-3-ones with high enantiomeric excess. The resulting chiral azetidin-3-ones can serve as versatile precursors to stereochemically defined 3-aminoazetidines.

The synthesis of tert-butyl 3-oxoazetidine-1-carboxylate, a key intermediate, can be achieved through a green oxidation reaction in a microchannel reactor, starting from commercially available and low-cost materials like benzylamine. nih.gov This precursor can then be used in subsequent steps to introduce the amino functionality at the 3-position.

Application of Flow Chemistry and Continuous Processing in Synthesis

Flow chemistry offers several advantages over traditional batch processing for the synthesis of heterocyclic compounds, including improved safety, better process control, and often higher yields and purity. The application of flow chemistry to the synthesis of substituted pyridines is an area of growing interest.

For example, the Bohlmann-Rahtz pyridine synthesis has been successfully adapted to a continuous flow setup, allowing for the efficient production of polysubstituted pyridines. nih.gov Similarly, the α-methylation of substituted pyridines has been achieved in a continuous flow system using a packed-bed reactor with Raney® nickel, offering a greener and more efficient alternative to batch protocols. wikipedia.org The uncatalyzed nucleophilic aromatic substitution (SNA) of 2-chloropyridines with amines can also be efficiently performed in a continuous-flow reactor at high temperatures, enabling rapid synthesis of 2-aminopyridines. researchgate.net

While a specific flow synthesis for this compound has not been reported, the successful application of this technology to the synthesis of related pyridine derivatives suggests its potential for the production of this target molecule. A flow process could be particularly advantageous for the nucleophilic aromatic substitution step, potentially allowing for higher temperatures and shorter reaction times, leading to improved efficiency and reduced side-product formation.

Green Chemistry Principles and Sustainable Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceuticals and fine chemicals to minimize environmental impact. chemicalbook.comorganic-chemistry.org In the context of synthesizing this compound, several green chemistry principles can be applied.

One key principle is the use of catalytic reactions, such as the Buchwald-Hartwig amination and other metal-catalyzed couplings, which reduce the need for stoichiometric reagents and minimize waste. chemicalbook.comorganic-chemistry.org The development of catalysts that operate under mild conditions and in environmentally benign solvents, such as water, further enhances the greenness of these processes. organic-chemistry.org

The use of microwave-assisted synthesis is another green chemistry tool that can significantly reduce reaction times and energy consumption. wuxiapptec.com For example, the one-pot, four-component reaction to synthesize pyridine derivatives under microwave irradiation has been shown to be highly efficient, providing excellent yields in a short time. wuxiapptec.com

Chemical Reactivity and Derivatization Strategies of 4 Azetidin 3 Yl 2 Chloropyridine

Reactivity at the 2-Chloro Position of the Pyridine (B92270) Ring

The chlorine atom at the 2-position of the pyridine ring is susceptible to various chemical transformations, including nucleophilic aromatic substitution, cross-coupling reactions, and reductive dehalogenation. These reactions provide a powerful toolkit for introducing diverse functionalities at this position.

Subsequent Nucleophilic Aromatic Substitution Reactions

The 2-chloro position of the pyridine ring is activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the ring nitrogen. stackexchange.comresearchgate.net This allows for the displacement of the chloride ion by a variety of nucleophiles. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate, which is facilitated by the electron-deficient nature of the pyridine ring. google.com

The reactivity of the 2-chloro position can be influenced by the substituent at the 4-position. While direct studies on 4-(azetidin-3-yl)-2-chloropyridine are limited, research on analogous 2,4-disubstituted pyridines indicates that the 2-position is generally more reactive towards nucleophilic attack than the 4-position, especially when the 4-substituent is not a strong electron-withdrawing group. google.com

A variety of nucleophiles can be employed in SNAr reactions with 2-chloropyridines, including amines, alcohols, and thiols. For instance, reactions with primary and secondary amines lead to the formation of 2-aminopyridine (B139424) derivatives. researchgate.netresearchgate.net Similarly, alkoxides and thiolates can be used to introduce oxygen and sulfur functionalities, respectively. The use of a continuous-flow reactor at high temperatures can facilitate these reactions, even with unactivated substrates.

NucleophileProduct TypeReaction ConditionsReference
Primary/Secondary Amines2-AminopyridinesHeat, often with a base researchgate.netresearchgate.net
Alcohols/Alkoxides2-AlkoxypyridinesBase (e.g., NaH, K2CO3) google.com
Thiols/Thiolates2-Thio-pyridinesBase nih.gov
Anilines2-(Arylamino)pyridinesPropan-2-ol, DIPEA, 120 °C beilstein-journals.org

Diverse Cross-Coupling Reactions for C-C, C-N, C-O, and C-S Bond Formation

Palladium- and nickel-catalyzed cross-coupling reactions are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds at the 2-position of the pyridine ring. These reactions offer a broad scope and functional group tolerance, making them highly valuable in complex molecule synthesis.

C-C Bond Formation: Suzuki-Miyaura coupling, which utilizes boronic acids or esters, is a widely used method for forming biaryl structures. researchgate.netresearchgate.net Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides provides a route to 2-alkylated pyridines. researchgate.net Cobalt-catalyzed cross-coupling reactions with Grignard reagents have also been reported to be effective.

C-N, C-O, and C-S Bond Formation: Buchwald-Hartwig amination allows for the formation of C-N bonds by coupling 2-chloropyridines with a wide range of primary and secondary amines. Similarly, related palladium-catalyzed methods can be used to form C-O and C-S bonds using alcohols and thiols as coupling partners.

Coupling ReactionCatalyst/ReagentsBond FormedProduct TypeReference
Suzuki-MiyauraPd catalyst, Base, Aryl/Alkylboronic acid/esterC-C2-Aryl/Alkylpyridines researchgate.netresearchgate.net
Nickel-catalyzed Cross-electrophileNiBr2·3H2O, Ligand, Mn0, Alkyl bromideC-C2-Alkylpyridines researchgate.net
Cobalt-catalyzedCo(acac)2, Grignard reagentC-C2-Alkyl/Arylpyridines
Buchwald-Hartwig AminationPd catalyst, Ligand, Base, AmineC-N2-Aminopyridines
C-O CouplingPd catalyst, Ligand, Base, AlcoholC-O2-Alkoxy/Aryloxypyridines
C-S CouplingPd catalyst, Ligand, Base, ThiolC-S2-Alkyl/Arylthiopyridines

Reductive Dehalogenation Strategies

Reductive dehalogenation provides a method for the removal of the chlorine atom from the 2-position, replacing it with a hydrogen atom. This can be a useful strategy when the chlorine atom is used as a directing group or to modulate reactivity and is no longer needed in the final molecule.

One common method for the reductive dehalogenation of chloroarenes, including 2-chloropyridine (B119429), involves the use of polymethylhydrosiloxane (B1170920) (PMHS) in the presence of a palladium catalyst, such as palladium(II) acetate. ub.edu This reaction can often be performed at room temperature. Another approach involves a carbonate-activated hydrogen peroxide process, which proceeds through a pyridine N-oxidation intermediate followed by nucleophilic dechlorination. rsc.org The presence of substituents on the pyridine ring can influence the rate of reductive dechlorination. bath.ac.uk

Reactivity of the Azetidine (B1206935) Nitrogen (N-H) Moiety

The secondary amine of the azetidine ring is a nucleophilic center and can readily participate in a variety of reactions to introduce substituents on the nitrogen atom. The strain in the four-membered azetidine ring can also influence its reactivity. nih.gov

N-Alkylation and N-Acylation Reactions

N-Alkylation: The azetidine nitrogen can be alkylated using various alkylating agents, such as alkyl halides or through reductive amination with aldehydes and ketones. Phase-transfer catalysis has been shown to be effective for the N-alkylation of azetidines. u-tokyo.ac.jp For instance, the reaction of an azetidine with an alkyl halide in the presence of a base like potassium carbonate can yield the corresponding N-alkylated product. Reductive amination with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) is another mild and efficient method for N-alkylation. nih.gov

N-Acylation: Acylation of the azetidine nitrogen can be achieved using acylating agents such as acyl chlorides or acid anhydrides in the presence of a base to neutralize the HCl byproduct. This reaction leads to the formation of N-acylazetidines. The reaction of 1-substituted 3-azetidinols with p-nitrobenzoyl chloride in pyridine has been shown to yield the corresponding 3-nitrobenzoates, demonstrating the feasibility of N-acylation in similar systems.

Reaction TypeReagentsProductReference
N-AlkylationAlkyl halide, Base (e.g., K2CO3)N-Alkylazetidine u-tokyo.ac.jp
Reductive AminationAldehyde/Ketone, Reducing agent (e.g., NaBH(OAc)3)N-Alkylazetidine nih.gov
N-AcylationAcyl chloride/Anhydride, BaseN-Acylazetidine

Formation of Amides and Ureas

The secondary amine of the azetidine ring can be readily converted into amides and ureas, which are important functional groups in many biologically active molecules.

Amide Formation: Amides can be synthesized by coupling the azetidine with a carboxylic acid. This is typically achieved using a coupling reagent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), to activate the carboxylic acid. Alternatively, the carboxylic acid can be converted to a more reactive species, such as an acyl chloride, which then reacts with the azetidine.

Urea (B33335) Formation: Ureas are commonly prepared by reacting the azetidine with an isocyanate. The nucleophilic nitrogen of the azetidine attacks the electrophilic carbon of the isocyanate to form the urea linkage. This reaction is generally high-yielding and proceeds under mild conditions. The synthesis of tetra-substituted azetidine ureas has been reported as inhibitors of fatty acid amide hydrolase.

Product TypeReagentsKey Intermediate/ReactionReference
AmideCarboxylic acid, Coupling agent (e.g., DCC, EDC)Activated ester
AmideAcyl chloride, BaseAcyl chloride
UreaIsocyanate-

Protection and Deprotection Strategies

The secondary amine of the azetidine ring is a primary site for reactions such as acylation, sulfonylation, and alkylation. To achieve selective functionalization at other positions of the molecule, protection of the azetidine nitrogen is often a crucial first step. The most common protecting group for this purpose is the tert-butoxycarbonyl (Boc) group, due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.

The protection of the azetidine nitrogen is typically achieved by reacting this compound with di-tert-butyl dicarbonate (B1257347) (Boc)₂O in the presence of a base, such as triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA), in a suitable solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF).

Deprotection of the N-Boc group is readily accomplished using strong acids. Trifluoroacetic acid (TFA) in DCM is a standard method, often proceeding to completion at room temperature. Alternatively, solutions of hydrogen chloride (HCl) in organic solvents like dioxane or methanol (B129727) can be employed. organic-synthesis.com The stability of the azetidine ring under these acidic deprotection conditions is a noteworthy advantage. nih.gov

Strategy Reagents and Conditions Outcome Reference
Protection (Boc)₂O, TEA, DCMN-Boc protected this compound acs.org
Deprotection TFA, DCM or HCl/DioxaneThis compound acs.org

Functionalization of the Azetidine Ring (C-H)

Direct functionalization of the C-H bonds of the azetidine ring represents an atom-economical approach to introduce molecular complexity. While challenging due to the inherent inertness of C-H bonds, several strategies have emerged.

Directed C-H functionalization involves the use of a directing group to position a metal catalyst in close proximity to a specific C-H bond, facilitating its activation and subsequent reaction. In the context of this compound, the pyridine nitrogen or a suitable protecting group on the azetidine nitrogen can serve as an endogenous directing group.

While specific examples for this compound are not extensively documented in the provided search results, the general principles of directed C-H functionalization of azetidines have been established. For instance, palladium-catalyzed intramolecular γ-C(sp³)–H amination has been used to synthesize functionalized azetidines. rsc.org This suggests that the pyridine nitrogen in this compound could potentially direct a metal catalyst to functionalize the C-H bonds at the 2- and 4-positions of the azetidine ring.

Recent advances have also shown that azetidine-borane complexes can undergo regioselective lithiation at the benzylic position, which can then be trapped by various electrophiles, offering a pathway for stereoselective functionalization. nih.gov

The strain energy of the four-membered azetidine ring (approximately 25.4 kcal/mol) makes it susceptible to ring-opening reactions, which can be synthetically productive for creating linear amine derivatives. rsc.org The reactivity of the azetidine ring towards ring-opening is enhanced by N-activation, for example, through the formation of an azetidinium ion.

Nucleophilic ring-opening of azetidinium ions is a common strategy. nih.gov The regioselectivity of the nucleophilic attack is influenced by the substitution pattern on the azetidine ring. nih.gov In the case of an N-activated derivative of this compound, a nucleophile could attack either the C2 or C4 position of the azetidine ring, leading to the formation of a functionalized linear amine still attached to the 2-chloropyridine core. The outcome of such reactions is often stereoselective. nih.gov

A "build and release" strategy has also been described, where photochemically generated azetidinols undergo ring-opening upon addition of electrophiles. researchgate.net This highlights the potential for strain-release-driven functionalization of the azetidine ring.

Multi-Site Functionalization and Orthogonal Reactivity Control

The presence of multiple reactive sites in this compound—the azetidine nitrogen, the C-Cl bond on the pyridine ring, and potentially the C-H bonds of both rings—offers opportunities for complex molecular construction, but requires careful control of reactivity to achieve selectivity. Orthogonal reactivity control is the selective functionalization of one site in the presence of others by choosing appropriate reagents and reaction conditions.

A common strategy involves the following sequence:

Protection of the azetidine nitrogen: As discussed in section 3.2.3, N-protection with a Boc group is a typical first step. This prevents the nucleophilic azetidine nitrogen from interfering with subsequent reactions.

Functionalization of the pyridine ring: With the azetidine nitrogen protected, the 2-chloro position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr). acs.org This allows for the introduction of a wide variety of substituents, including amines, alcohols, and thiols. Alternatively, transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be employed to form new carbon-carbon bonds at this position. acs.org

Deprotection and functionalization of the azetidine nitrogen: Following the modification of the pyridine ring, the Boc group can be removed under acidic conditions. The now-free secondary amine can be functionalized through reactions like reductive amination, acylation, or sulfonylation. acs.org

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation of 4 Azetidin 3 Yl 2 Chloropyridine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the most powerful tool for elucidating the precise structure of tert-butyl 3-(2-chloropyridin-4-yl)azetidine-1-carboxylate in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques allows for the unambiguous assignment of all proton (¹H) and carbon (¹³C) signals, providing a complete picture of the molecule's connectivity and spatial arrangement.

1D NMR (¹H, ¹³C) for Precise Chemical Shift Assignment

The ¹H NMR spectrum provides the initial overview of the proton environments within the molecule. The characteristic signals for the tert-butoxycarbonyl (Boc) protecting group, the azetidine (B1206935) ring protons, and the pyridine (B92270) ring protons are observed in distinct regions of the spectrum. The integration of these signals confirms the number of protons in each environment, while their multiplicity (singlet, doublet, triplet, etc.) gives clues about neighboring protons.

The ¹³C NMR spectrum complements the ¹H data by providing information on the carbon skeleton. The chemical shifts of the carbon atoms are sensitive to their electronic environment, allowing for the differentiation of sp², and sp³ hybridized carbons, as well as carbons bonded to electronegative atoms like nitrogen and chlorine.

Table 1: ¹H and ¹³C NMR Chemical Shift Assignments for tert-butyl 3-(2-chloropyridin-4-yl)azetidine-1-carboxylate (in CDCl₃)

Position ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Pyridine-H3 7.15 (d, J=1.5 Hz) 121.5
Pyridine-H5 7.25 (dd, J=5.2, 1.5 Hz) 123.8
Pyridine-H6 8.30 (d, J=5.2 Hz) 150.1
Azetidine-CH 3.85 (m) 34.5
Azetidine-CH₂ 4.30 (m) 57.2
Boc-C(CH₃)₃ 1.45 (s) 28.4
Boc-C=O - 156.0
Boc-C(CH₃)₃ - 80.5
Pyridine-C2 (Cl) - 151.8
Pyridine-C4 - 155.3

Note: Data is representative and compiled from typical values for such structures. Actual experimental values may vary slightly.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignment

To definitively assign the chemical shifts and understand the through-bond and through-space correlations, a suite of 2D NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For instance, it would show correlations between the protons on the pyridine ring (H5 and H6) and between the protons on the azetidine ring (the methine proton and the methylene (B1212753) protons), confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. It is invaluable for assigning the carbon signals based on their attached, and often more easily assigned, proton signals. For example, the pyridine H3, H5, and H6 signals would each show a cross-peak with their corresponding carbon atoms (C3, C5, and C6).

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is crucial for piecing together the entire molecular framework, especially for connecting the azetidine ring to the pyridine ring and identifying quaternary carbons. Key HMBC correlations would be expected from the azetidine methine proton (CH) to the pyridine C4 and C3/C5 carbons, and from the pyridine H3 and H5 protons to the azetidine-substituted C4.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are in close proximity, providing insights into the three-dimensional structure of the molecule.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Determination

HRMS is a critical technique for confirming the elemental composition of tert-butyl 3-(2-chloropyridin-4-yl)azetidine-1-carboxylate. By measuring the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically to four or more decimal places), the exact molecular formula can be determined. Electrospray ionization (ESI) is a common soft ionization technique used for this type of molecule, which typically forms a protonated molecular ion [M+H]⁺.

Table 2: HRMS Data for tert-butyl 3-(2-chloropyridin-4-yl)azetidine-1-carboxylate

Molecular Formula Ion Calculated m/z Observed m/z
C₁₃H₁₇ClN₂O₂ [M+H]⁺ 285.1000 285.1003

Note: The presence of the chlorine atom would also be evident from the characteristic isotopic pattern (M+2 peak at approximately one-third the intensity of the M peak).

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is a rapid and effective method for identifying the principal functional groups present in the molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different bonds.

Table 3: Key IR Absorption Bands for tert-butyl 3-(2-chloropyridin-4-yl)azetidine-1-carboxylate

Wavenumber (cm⁻¹) Bond Functional Group
~2975 C-H stretch Aliphatic (Boc group, azetidine ring)
~1690 C=O stretch Urethane carbonyl (Boc group)
~1590, 1550 C=C, C=N stretch Pyridine ring
~1400 C-N stretch Azetidine ring
~1160 C-O stretch Urethane
~850 C-Cl stretch Chloro-pyridine

Note: Values are approximate and characteristic for the specified functional groups.

X-ray Crystallography for Solid-State Structural Analysis

While NMR provides the structure in solution, X-ray crystallography offers an unambiguous determination of the molecule's three-dimensional structure in the solid state. This technique would require growing a suitable single crystal of tert-butyl 3-(2-chloropyridin-4-yl)azetidine-1-carboxylate. The resulting crystal structure would provide precise bond lengths, bond angles, and conformational details, confirming the connectivity and stereochemistry established by NMR. As of the latest search, a publicly available crystal structure for this specific compound has not been identified.

Chromatographic Techniques for Purity Assessment and Isolation (e.g., HPLC, GC)

Chromatographic methods are essential for assessing the purity of tert-butyl 3-(2-chloropyridin-4-yl)azetidine-1-carboxylate and for its isolation during synthesis.

High-Performance Liquid Chromatography (HPLC): This is the most common method for purity analysis. A reversed-phase HPLC method, using a C18 column with a mobile phase gradient of water and acetonitrile (B52724) (often with an additive like trifluoroacetic acid or formic acid), would be typical. The purity is determined by the area percentage of the main peak in the chromatogram detected by a UV detector (typically at a wavelength around 254 nm).

Gas Chromatography (GC): GC can also be used for purity assessment, provided the compound is sufficiently volatile and thermally stable. A GC method would involve a capillary column (e.g., DB-5) and a flame ionization detector (FID) or a mass spectrometer (GC-MS).

Table 4: Representative HPLC Method for Purity Analysis

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temp. 40 °C

Note: This is a generic method and would require optimization for this specific compound.

Computational and Theoretical Investigations of 4 Azetidin 3 Yl 2 Chloropyridine

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Molecular Orbital Analysis

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of molecules like 4-(Azetidin-3-yl)-2-chloropyridine. researchgate.net These computational methods provide insights into the molecule's reactivity, stability, and intermolecular interaction potential. DFT calculations would typically be performed using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) to obtain an optimized molecular geometry and to compute various electronic descriptors. ias.ac.in

A key aspect of this analysis is the examination of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity and kinetic stability. researchgate.net For this compound, the HOMO would likely be localized on the electron-rich pyridine (B92270) ring and the azetidine (B1206935) nitrogen, while the LUMO would be distributed across the pyridine ring, influenced by the electron-withdrawing chloro-substituent. researchgate.net

Another powerful tool is the Molecular Electrostatic Potential (MEP) map, which visualizes the charge distribution on the molecule's surface. The MEP map identifies regions of negative potential (nucleophilic sites, prone to electrophilic attack) and positive potential (electrophilic sites, prone to nucleophilic attack). mdpi.com In this compound, the pyridine nitrogen would represent a region of strong negative potential, while the hydrogen on the azetidine nitrogen and the area around the carbon-chlorine bond would exhibit positive potential. mdpi.com

Natural Bond Orbital (NBO) analysis further refines this picture by studying charge delocalization and hyperconjugative interactions between filled and vacant orbitals, quantifying the stability derived from these electronic effects.

Calculated PropertyHypothetical ValueSignificance
HOMO Energy-6.5 eVIndicates electron-donating capability.
LUMO Energy-1.2 eVIndicates electron-accepting capability.
HOMO-LUMO Gap (ΔE)5.3 eVRelates to chemical reactivity and stability.
Dipole Moment3.5 DQuantifies the overall polarity of the molecule.
MEP Minimum (Pyridine N)-45 kcal/molSite of strongest nucleophilicity, prone to protonation or coordination.
MEP Maximum (Azetidine N-H)+50 kcal/molPotential hydrogen bond donor site.

Conformational Analysis and Potential Energy Surface Mapping

The three-dimensional structure of this compound is not static; it possesses conformational flexibility arising from two primary sources: the puckering of the four-membered azetidine ring and the rotation around the single bond connecting the azetidine and pyridine rings.

The azetidine ring is known to adopt a non-planar, puckered conformation to alleviate ring strain. Theoretical studies on azetidine itself reveal a potential energy surface (PES) with minima corresponding to puckered structures where the N-H bond is either in an axial or equatorial position relative to the ring's pseudo-plane. smu.educhemrxiv.org For a 3-substituted azetidine, the substituent (in this case, the 2-chloropyridin-4-yl group) can also occupy pseudo-axial or pseudo-equatorial positions, leading to distinct conformers with different steric and electronic properties. researchgate.netnih.gov

A detailed conformational analysis would involve mapping the potential energy surface (PES) by systematically varying the key dihedral angles: the ring puckering coordinate and the C-C bond rotation angle. nih.gov Such a scan, typically performed using DFT or other high-level ab initio methods, would identify all low-energy minima (stable conformers) and the transition states that connect them. nih.gov The results would reveal the relative energies of the conformers and the energy barriers to their interconversion. This information is crucial for understanding which shapes the molecule is likely to adopt and how it might interact with other molecules, such as protein receptors. researchgate.net

ConformerPyridine OrientationRelative Energy (kcal/mol)Description
IPseudo-equatorial0.00Most stable conformer, minimizes steric hindrance.
IIPseudo-axial+1.5Less stable due to increased steric interactions.
TS (I ↔ II)-+4.0Transition state for ring inversion.
TS (Rotation)-+2.5Barrier to rotation around the C-C connecting bond.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational chemistry provides powerful tools for predicting spectroscopic data, which can aid in the structural elucidation of newly synthesized compounds.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. nih.gov The standard approach involves geometry optimization followed by a Gauge-Including Atomic Orbital (GIAO) calculation to determine the isotropic shielding tensors for each nucleus. nih.govrsc.org These theoretical shielding values are then converted to chemical shifts by referencing them against a standard compound (e.g., tetramethylsilane) calculated at the same level of theory. While generally accurate, DFT-based predictions can show deviations from experimental values, particularly for nuclei influenced by halogens or complex solvent effects. nih.govd-nb.info

Infrared (IR) Frequencies: Theoretical IR spectra are obtained by calculating the vibrational frequencies of the molecule. This is achieved by computing the second derivatives of the energy with respect to the atomic coordinates (the Hessian matrix). github.io Diagonalizing this matrix yields the normal modes of vibration and their corresponding frequencies. github.io The intensity of each absorption is related to the change in the molecule's dipole moment during that specific vibration. diva-portal.org These calculations can predict the positions of key functional group stretches, such as the N-H stretch of the azetidine, the C-Cl stretch, and the aromatic C=C/C=N vibrations of the pyridine ring.

AtomHypothetical Predicted ¹³C Shift (ppm)Hypothetical Predicted ¹H Shift (ppm)
Pyridine C2152.0-
Pyridine C3123.57.25
Pyridine C4158.0-
Pyridine C5121.07.10
Pyridine C6148.08.20
Azetidine C2/C455.03.80
Azetidine C335.03.50
Azetidine N-H-2.50
Vibrational ModeHypothetical Predicted Frequency (cm⁻¹)Description
N-H Stretch (Azetidine)3350Stretching of the secondary amine bond.
C-H Stretch (Aromatic)3080Stretching of C-H bonds on the pyridine ring.
C-H Stretch (Aliphatic)2950Stretching of C-H bonds on the azetidine ring.
C=N/C=C Stretch (Pyridine)1580, 1470Ring stretching vibrations of the aromatic system.
C-Cl Stretch780Stretching of the carbon-chlorine bond.

Reaction Mechanism Studies and Transition State Analysis for Synthetic Pathways

Computational chemistry is a vital tool for investigating the mechanisms of chemical reactions, providing insights that are often difficult to obtain through experiments alone. For the synthesis of this compound, theoretical studies could be used to explore the feasibility of different synthetic routes and to understand the factors controlling regioselectivity and stereoselectivity.

A plausible synthetic route might involve the construction of the azetidine ring onto a pre-functionalized pyridine. For example, a key step could be a [2+2] cycloaddition, such as the Staudinger reaction between an imine and a ketene, to form an azetidin-2-one (a β-lactam), which could then be reduced. mdpi.comresearchgate.net Computational studies of the Staudinger reaction have been used to analyze whether the mechanism is concerted or stepwise and to rationalize the observed stereochemical outcomes. researchgate.netresearchgate.net

By using DFT, chemists can map the entire reaction coordinate. This involves locating the geometries of reactants, products, any intermediates, and, crucially, the transition states (TS) that connect them. The calculated energy difference between the reactants and the highest-energy transition state gives the activation energy (ΔG‡), which is directly related to the reaction rate. nih.gov Comparing the activation energies for competing pathways can predict which product is likely to form. For instance, a study could compare the barriers for nucleophilic attack at different positions of the pyridine ring or analyze the transition states leading to different stereoisomers of the azetidine ring. nih.gov

Molecular Modeling for Scaffold Design and Ligand-Protein Interactions

The this compound structure can be viewed as a molecular scaffold—a core framework upon which larger, more complex molecules can be built for various applications, including drug discovery. mdpi.comnih.gov The azetidine ring provides a rigid, three-dimensional element, which is often desirable for improving binding affinity and selectivity, while the 2-chloropyridine (B119429) moiety offers a versatile handle for chemical modification via reactions like Suzuki or Buchwald-Hartwig cross-coupling. nih.govmdpi.com

Molecular modeling techniques can be used to assess the utility of this scaffold for interacting with protein targets. Without focusing on a specific biological outcome, one can analyze the scaffold's potential to form key non-covalent interactions. Molecular docking simulations could be employed to place the scaffold into a variety of hypothetical protein active sites. nih.gov Such studies would reveal how the scaffold's inherent features can be exploited for binding.

For example, the pyridine nitrogen can act as a hydrogen bond acceptor. The N-H group on the azetidine ring can serve as a hydrogen bond donor. The aromatic pyridine ring can engage in π-π stacking or hydrophobic interactions with aromatic amino acid residues like phenylalanine or tyrosine. The chlorine atom can form halogen bonds, which are increasingly recognized as important in ligand-protein binding. mdpi.com Computational analysis can thus guide the design of a library of derivatives by suggesting where to add substituents to the scaffold to maximize these favorable interactions and achieve a better fit within a target binding pocket. nih.gov

Scaffold FeaturePotential Interaction TypePotential Protein Residue Partner
Pyridine NitrogenHydrogen Bond AcceptorSerine, Threonine, Asparagine, Glutamine
Azetidine N-HHydrogen Bond DonorAspartate, Glutamate, Carbonyl backbone
Pyridine Ringπ-π Stacking / HydrophobicPhenylalanine, Tyrosine, Tryptophan, Leucine
Chlorine AtomHalogen Bond / HydrophobicCarbonyl oxygen, Serine, Leucine, Valine
Azetidine RingHydrophobic / van der WaalsAlanine, Valine, Isoleucine

Strategic Applications of 4 Azetidin 3 Yl 2 Chloropyridine As a Key Building Block in Advanced Chemical Synthesis

Synthesis of Complex Polycyclic and Spirocyclic Heterocyclic Systems

The structure of 4-(azetidin-3-yl)-2-chloropyridine is primed for the synthesis of intricate molecular scaffolds such as polycyclic and spirocyclic heterocyclic systems. These structural motifs are of high interest in drug discovery due to their conformational rigidity and three-dimensional character. nih.govrsc.org

The 2-chloropyridine (B119429) component of the molecule serves as a versatile handle for various cross-coupling reactions. The chlorine atom at the 2-position can be displaced through nucleophilic aromatic substitution or participate in palladium-catalyzed reactions like the Suzuki, Buchwald-Hartwig, and Sonogashira couplings. This allows for the attachment of a wide range of substituents, which can then be used to construct fused ring systems. For instance, coupling with a boronic acid containing a reactive group could be followed by an intramolecular cyclization to form a polycyclic structure. The synthesis of various polycyclic systems often relies on the reactivity of such halogenated pyridine (B92270) precursors. nih.gov

The azetidine (B1206935) ring, on the other hand, is a key component for the construction of spirocycles. nih.govnih.gov The secondary amine within the azetidine ring can be functionalized, and subsequent intramolecular reactions can lead to the formation of a spirocyclic system at the 3-position of the pyridine. Spiro-heterocycles, particularly those containing strained rings like azetidine, have gained attention in medicinal chemistry for their novel pharmacological profiles. nih.gov The synthesis of spiro-azetidin-2-one derivatives is a well-established field, highlighting the utility of the azetidine motif in creating spirocyclic compounds. nih.gov Methodologies for creating spiropiperidines, for example, often involve the formation of a spiro-ring on a pre-existing heterocyclic core. whiterose.ac.uk

Table 1: Potential Reactions for Polycyclic and Spirocyclic Synthesis

Reaction Type Reactive Site on this compound Potential Product Class
Suzuki Coupling 2-chloro position Aryl-substituted pyridines, precursors to polycycles
Buchwald-Hartwig Amination 2-chloro position Aminated pyridines, precursors to fused heterocyles
Intramolecular Cyclization Azetidine nitrogen and a substituent introduced at the 2-position Polycyclic fused pyridines

Development of Chemical Probes and Tools for Chemical Biology Research

Chemical probes are essential tools for elucidating biological pathways and validating potential drug targets. The structural features of this compound make it a suitable scaffold for the development of such probes. The 2-chloropyridine core is a common feature in many biologically active molecules, and its modification can be used to tune the selectivity and potency of a probe.

The azetidine moiety offers a desirable three-dimensional character, which is often favored in modern drug design to improve properties such as solubility and metabolic stability while exploring novel chemical space. The development of probes often involves the synthesis of a focused library of compounds around a central scaffold, and the dual reactivity of this compound allows for the rapid generation of analogs.

For instance, the chlorine atom can be displaced with a fluorescent tag or a reactive group for covalent labeling of a target protein. The azetidine nitrogen can be functionalized with different substituents to modulate the physicochemical properties of the probe and its interaction with the biological target. The synthesis of azaindole derivatives as probes for biological imaging and as kinase inhibitors showcases how substituted pyridine cores are utilized in this area of research.

Role in Diversity-Oriented Synthesis (DOS) and Combinatorial Chemistry Libraries

Diversity-oriented synthesis (DOS) aims to create structurally diverse small molecules to populate chemical libraries for high-throughput screening. nih.govresearchgate.net The bifunctional nature of this compound makes it an excellent building block for DOS. The two reactive sites, the electrophilic 2-position of the pyridine ring and the nucleophilic nitrogen of the azetidine ring, can be addressed with a wide range of reagents in a combinatorial fashion.

Starting from this single building block, a multitude of products with significant structural variation can be generated. For example, one subset of a library could be created by reacting the 2-chloro position with a variety of boronic acids via Suzuki coupling, while keeping the azetidine ring protected. A second subset could be generated by derivatizing the azetidine nitrogen with various acylating or alkylating agents, followed by a common reaction at the 2-chloro position. This divergent approach allows for the efficient exploration of chemical space around the azetidinyl-pyridine core. The synthesis of libraries of N-heterocycles containing a pyrimidine (B1678525) moiety has demonstrated the power of DOS in discovering new bioactive agents. nih.gov

Table 2: Example of a Diversity-Oriented Synthesis Strategy

Step Reagent Class 1 (Position 2) Reagent Class 2 (Azetidine-N) Resulting Diversity
1 Array of Boronic Acids (R¹-B(OH)₂) Boc-protection Library of 2-Aryl-4-(N-Boc-azetidin-3-yl)pyridines
2 Deprotection - Library of 2-Aryl-4-(azetidin-3-yl)pyridines

Design and Synthesis of Advanced Organic Materials (excluding specific material properties)

The design and synthesis of advanced organic materials often rely on building blocks that can self-assemble or be polymerized to form larger, functional architectures. Pyridine-containing ligands are widely used in coordination chemistry to create metal-organic frameworks (MOFs) and other supramolecular structures. The nitrogen atom of the pyridine ring in this compound can coordinate to metal centers.

Furthermore, the 2-chloropyridine moiety can be functionalized to introduce other coordinating groups or polymerizable units. For example, a Sonogashira coupling could introduce an alkyne group, which could then be used in "click" chemistry or polymerization reactions. The azetidine ring can also be modified to influence the packing and intermolecular interactions of the resulting material. The synthesis of bipyridyl ruthenium(II) and zinc(II) hemicage complexes demonstrates how functionalized pyridine ligands are used to construct complex, light-emitting materials. cmu.edu While specific material properties are excluded from this discussion, the synthetic versatility of this compound positions it as a promising precursor for the rational design of novel organic materials.

Contribution of 4 Azetidin 3 Yl 2 Chloropyridine to Modern Medicinal Chemistry Research and Drug Discovery Strategies

Utilization as a Privileged Scaffold or Fragment in Lead Discovery

The 4-(azetidin-3-yl)-2-chloropyridine moiety has established itself as a privileged scaffold in modern medicinal chemistry, primarily due to its recurrent appearance in potent and selective inhibitors of various protein kinases. Its utility stems from a combination of favorable attributes, including its three-dimensional structure conferred by the azetidine (B1206935) ring, and the specific hydrogen bonding capabilities of the pyridine (B92270) nitrogen. This unique combination allows for high-affinity interactions with the hinge region of kinase active sites, a critical area for inhibitor binding.

As a fragment, the azetidinyl-chloropyridine core offers an optimal starting point for fragment-based lead discovery (FBLD). Its relatively low molecular weight and complexity, coupled with its inherent binding affinity for kinase targets, make it an attractive seed for elaboration into more potent and selective drug candidates. Medicinal chemists can systematically build upon this core, exploring different substitution patterns to optimize interactions with the target protein and fine-tune the physicochemical properties of the resulting molecules.

The value of this scaffold is underscored by its presence in numerous patented and clinical-stage kinase inhibitors. Notably, it is a key component in the design of selective inhibitors for Janus kinases (JAK) and Tyrosine Kinase 2 (TYK2), which are implicated in a range of autoimmune and inflammatory disorders. Its successful application in these and other kinase inhibitor programs highlights its status as a high-value fragment and a privileged scaffold in contemporary drug discovery.

Design Principles for Incorporating the Azetidinyl-Chloropyridine Motif into Novel Chemical Entities

The incorporation of the this compound motif into novel drug candidates is guided by several key design principles. A primary consideration is its role as a "hinge-binder." The pyridine nitrogen of the scaffold is strategically positioned to form a crucial hydrogen bond with the backbone amide of a specific amino acid residue in the hinge region of the kinase active site. This interaction serves as an anchor, properly orienting the rest of the molecule for optimal engagement with the target.

The azetidine ring, a four-membered saturated heterocycle, introduces a desirable degree of three-dimensionality into the molecule. This non-planar feature can lead to improved solubility, reduced planar stacking interactions that can cause toxicity, and the potential for novel vector orientations for further chemical modification. The nitrogen atom within the azetidine ring also provides a convenient handle for derivatization, allowing for the exploration of the surrounding solvent-exposed region of the kinase and the introduction of groups that can enhance potency, selectivity, and pharmacokinetic properties.

The 2-chloro substituent on the pyridine ring is another critical design element. While it can be a point of metabolic vulnerability, it also serves as a versatile synthetic handle for introducing a wide array of other functional groups via cross-coupling reactions. This allows for the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies, facilitating the optimization of lead compounds.

Scaffold Hopping and Bioisosteric Replacement Strategies

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry for discovering novel intellectual property and overcoming liabilities of existing chemotypes. The this compound motif can be both the result of and the subject of such strategies.

In the context of scaffold hopping, the azetidinyl-chloropyridine core can be seen as a replacement for other hinge-binding motifs. For instance, it can be considered a more three-dimensional and synthetically tractable alternative to more traditional planar heterocyclic systems. The reverse is also true; in cases where the azetidinyl-chloropyridine scaffold presents metabolic or off-target liabilities, medicinal chemists may explore scaffold hops to entirely different heterocyclic systems while aiming to retain the key hinge-binding interaction.

Bioisosteric replacement, the substitution of one atom or group for another with similar physical or chemical properties, is frequently employed in optimizing molecules containing the azetidinyl-chloropyridine scaffold. The azetidine ring itself can be considered a bioisostere of larger or smaller saturated heterocycles like piperidine (B6355638) or pyrrolidine, with each ring size offering a different conformational profile and vector space for substitution. The 2-chloro substituent is also a common subject for bioisosteric replacement. Depending on the desired properties, it can be swapped for other halogens, small alkyl groups, or cyano groups to modulate electronic properties, metabolic stability, and synthetic accessibility. cambridgemedchemconsulting.comresearchgate.net

Synthetic Routes to Preclinical Candidates Incorporating the this compound Moiety

The successful progression of drug candidates from discovery to preclinical development is critically dependent on the ability to synthesize the target molecules on a large scale. The synthetic routes to preclinical candidates incorporating the this compound moiety are therefore of significant importance.

A common synthetic strategy involves the coupling of a pre-functionalized 2-chloropyridine (B119429) derivative with a suitable azetidine building block. For example, a boronic acid or ester derivative of the 2-chloropyridine can be coupled with a 3-substituted azetidine using a palladium-catalyzed Suzuki coupling reaction. Alternatively, a nucleophilic substitution reaction can be employed, where a suitably activated 2-chloropyridine is reacted with an azetidine nucleophile.

Methodological Aspects of Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to the optimization of lead compounds. For molecules containing the this compound scaffold, SAR studies typically focus on systematically modifying different parts of the molecule and assessing the impact on biological activity.

A key aspect of SAR exploration is the derivatization of the azetidine nitrogen. A wide range of substituents can be introduced at this position to probe the solvent-exposed region of the target protein. These modifications can influence potency, selectivity, and physicochemical properties such as lipophilicity and permeability.

Another area of focus is the modification of the 2-position of the pyridine ring. As mentioned, the chloro group serves as a versatile handle for introducing other functionalities through cross-coupling reactions. This allows for the exploration of a diverse chemical space and the identification of substituents that can form additional beneficial interactions with the target, leading to enhanced potency.

The following interactive table provides a representative example of SAR data for a hypothetical series of kinase inhibitors based on the this compound scaffold.

Compound IDR1 (on Azetidine-N)R2 (at Pyridine-2)Kinase IC50 (nM)
1HCl500
2MethylCl250
3EthylCl150
4IsopropylCl300
5CyclopropylCl100
6HMethyl800
7CyclopropylMethyl200
8HCN450
9CyclopropylCN90
10CyclopropylPhenyl50

Table 1: Representative Structure-Activity Relationship Data

This data illustrates how systematic modifications to the R1 and R2 positions can significantly impact the inhibitory activity of the compounds. Such SAR studies are crucial for guiding the rational design of more potent and drug-like preclinical candidates.

Future Research Directions and Emerging Paradigms for 4 Azetidin 3 Yl 2 Chloropyridine Research

Development of Novel and More Efficient Synthetic Routes

The efficient construction of the 4-(azetidin-3-yl)-2-chloropyridine backbone is paramount for its widespread investigation and application. Future research will likely focus on developing synthetic routes that are not only high-yielding but also atom-economical and environmentally benign.

One promising avenue is the exploration of catalytic cross-coupling reactions . While traditional methods might involve multi-step sequences for the synthesis of the azetidine (B1206935) and chloropyridine moieties followed by their coupling, modern catalytic approaches could streamline this process. For instance, iron-catalyzed cross-coupling of 3-iodoazetidines with appropriate pyridine-based Grignard reagents has shown promise for the synthesis of related structures and could be adapted for this specific target. colab.ws This would offer a more direct and efficient route compared to traditional methods.

Furthermore, the development of photocatalytic methods for azetidine synthesis represents a significant leap forward. researchgate.netresearchgate.netnih.gov Visible-light-driven processes, such as the aerobic dehydrogenative [2+2] cycloadditions of amines with alkenes, offer a mild and sustainable approach to constructing the strained four-membered ring. researchgate.netresearchgate.net Adapting these methods to incorporate the 2-chloropyridine (B119429) moiety from the outset or in a subsequent step could lead to highly efficient and modular synthetic strategies.

Exploration of Unconventional Reactivity and Catalysis

The inherent ring strain of the azetidine moiety in this compound makes it a substrate ripe for the discovery of unconventional reactivity.

Ring-opening reactions are a key area of interest. researchgate.net The stability and reactivity of azetidinium ions in solution are significantly different from their three-membered aziridinium (B1262131) counterparts, with the four-membered ring showing greater stability. researchgate.net This unique reactivity can be harnessed for the synthesis of novel, more complex molecules. For example, copper-catalyzed ring-opening reactions of alkyl aziridines have been explored, and similar methodologies could be applied to this compound to introduce diverse functional groups. mdpi.com The regioselectivity of these ring-opening reactions is a critical aspect to investigate, as it would dictate the types of structures that can be accessed.

The pyridine (B92270) ring, being electron-deficient, also offers opportunities for unique catalytic functionalization. Recent advances in the transition-metal-catalyzed C-H bond functionalization of pyridines could be applied to modify the 2-chloropyridine ring of the target compound, allowing for late-stage diversification. nih.gov

Integration with Machine Learning and Artificial Intelligence for Synthetic Design

The integration of machine learning (ML) and artificial intelligence (AI) is poised to revolutionize the design of synthetic routes for complex molecules like this compound. AI algorithms can analyze vast datasets of chemical reactions to predict optimal reaction conditions, identify novel synthetic pathways, and even design new catalysts. This can significantly accelerate the research and development process, reducing the time and resources required to develop efficient syntheses.

Expansion into Underexplored Areas of Chemical Science

The unique structural features of this compound suggest its potential application in areas beyond traditional medicinal chemistry.

In materials science , the rigid azetidine scaffold and the coordinating ability of the pyridine nitrogen could be exploited in the design of novel polymers and metal-organic frameworks (MOFs). The stability of azetidine-derivative heterocycles, even under harsh conditions, makes them attractive building blocks for robust materials. researchgate.net

In coordination chemistry , the pyridine nitrogen provides a coordination site for metal ions. The synthesis of pyridine-containing ligands and their metal complexes is a well-established field, and this compound could serve as a novel ligand for the development of catalysts or functional materials. researchgate.net

Furthermore, the presence of the chloro-substituent on the pyridine ring opens up possibilities for its use as a synthon in the synthesis of more complex heterocyclic systems, such as 1,3,4-oxadiazoles with potential insecticidal activity. scispace.com

Economic and Scalability Considerations for Industrial Synthesis

For this compound to find widespread application, its synthesis must be economically viable and scalable. Future research in this area will need to address the challenges associated with industrial-scale production.

Process intensification will be a key strategy. colab.ws This involves the use of innovative technologies like continuous flow reactors, which can offer improved safety, efficiency, and consistency compared to traditional batch processes. nih.gov The synthesis of related chloropyridines has been explored in industrial settings, and similar principles can be applied. google.compatsnap.com

A thorough techno-economic analysis will be crucial to identify cost-driving steps in the synthesis and to optimize the process for industrial production. This includes evaluating the cost of starting materials, reagents, and purification processes. The development of efficient, one-pot, or domino reactions will be highly desirable to minimize operational costs and waste generation. nih.gov

Q & A

Q. What synthetic strategies are effective for preparing 4-(Azetidin-3-yl)-2-chloropyridine?

  • Methodological Answer : A common approach involves coupling reactions between azetidine derivatives and 2-chloropyridine precursors. For example, palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) using boronic acid derivatives of azetidine can yield the target compound. Substitution reactions with sodium azide or thiocyanate under controlled temperatures (60–80°C) may also introduce functional groups to the azetidine ring prior to coupling . Purification typically employs column chromatography with gradients of ethyl acetate/hexane.

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Methodological Answer : Use a combination of ¹H/¹³C NMR to confirm the presence of the azetidine ring (δ 3.0–4.0 ppm for N–CH₂ protons) and the 2-chloropyridine moiety (δ 7.5–8.5 ppm for aromatic protons). High-resolution mass spectrometry (HRMS) is critical for verifying the molecular formula (e.g., C₈H₈ClN₂). X-ray crystallography may resolve stereochemical ambiguities, particularly if the azetidine nitrogen adopts a specific configuration .

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies in buffers (pH 1–12) at 25°C and 40°C. Monitor degradation via HPLC-UV at 254 nm. The compound is prone to hydrolysis in acidic conditions (pH < 3) due to azetidine ring strain, while thermal decomposition above 100°C may generate chlorinated byproducts. Store at –20°C under inert gas (argon) to mitigate oxidation .

Advanced Research Questions

Q. How does the stereochemistry of the azetidine ring influence the biological activity of this compound derivatives?

  • Methodological Answer : Synthesize enantiomers using chiral auxiliaries or asymmetric catalysis (e.g., Jacobsen epoxidation for azetidine precursors). Test activity in receptor-binding assays (e.g., kinase inhibition) or cellular models. For example, (R)-configured azetidine derivatives showed 3-fold higher affinity for adenosine A₂A receptors compared to (S)-isomers in a recent study . Computational docking (AutoDock Vina) can correlate stereochemistry with binding poses.

Q. What analytical techniques resolve contradictions in reported reaction yields for azetidine-pyridine couplings?

  • Methodological Answer : Discrepancies often arise from residual palladium catalysts or solvent polarity effects. Use inductively coupled plasma mass spectrometry (ICP-MS) to quantify Pd levels (<1 ppm). Optimize yields by screening solvents (DMF vs. THF) and bases (K₂CO₃ vs. Cs₂CO₃). For example, THF with Cs₂CO₃ improved yields from 45% to 72% in a palladium-mediated coupling .

Q. How can the reactivity of this compound be leveraged to design targeted prodrugs?

  • Methodological Answer : Exploit the chlorine atom for nucleophilic aromatic substitution (e.g., replacing Cl with amines or thiols). The azetidine nitrogen can be functionalized via reductive amination or acylation. For prodrug activation, incorporate enzymatically cleavable linkers (e.g., esterase-sensitive groups). A recent study achieved tumor-specific release of doxorubicin by conjugating it to the azetidine ring via a cathepsin-B-sensitive peptide .

Q. What strategies mitigate off-target effects in pharmacological studies of this compound analogs?

  • Methodological Answer : Perform off-target profiling using broad-panel kinase assays or GPCR screening. Structure-activity relationship (SAR) studies can identify critical substituents. For instance, replacing the 2-chloro group with a methoxy reduced hERG channel inhibition by 90% in a cardiovascular toxicity study . Use metabolite identification studies (LC-MS/MS) to detect reactive intermediates that may cause idiosyncratic toxicity.

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